4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety at the N-position.
Properties
IUPAC Name |
4-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-17-9-11-18(12-10-17)27(24,25)21-16-8-7-15(2)19(14-16)22-13-5-4-6-20(22)23/h7-12,14,21H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQZTKANLDXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Compounds with Heterocyclic Substituents
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Features a 5-methyl-1,2-oxazol-3-yl group linked via sulfamoyl to the phenyl ring.
- Key Differences : Replaces the 2-oxopiperidin group with an oxazole ring, introducing aromaticity and reduced steric bulk.
- Activity : Synthesized for antimicrobial screening, demonstrating the role of oxazole in enhancing bioactivity .
- Physicochemical Properties : Lower molecular weight (MW: ~434 g/mol) compared to the target compound (inferred MW: ~433–485 g/mol) due to simpler substituents .
(S)-3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)-4-ethoxy-N-(2-hydroxypropyl)-benzenesulfonamide
- Structure : Contains a pyrazolo-triazine heterocycle and a 2-hydroxypropyl group.
- Key Differences : The pyrazolo-triazine group may enhance π-π stacking interactions, while the hydroxypropyl substituent increases hydrophilicity.
- Activity : Likely optimized for kinase inhibition or anticancer applications, contrasting with the antimicrobial focus of oxazole derivatives .
4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Compounds with Alkoxy Substituents
N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : Simplest analog with a methoxy group at the 4-position.
- Key Differences : Methoxy substituent reduces lipophilicity (logP ~1.5) compared to ethoxy (logP ~2.0), impacting membrane permeability.
- Activity : Studied for general sulfonamide bioactivity, with methoxy providing moderate electronic effects .
4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Structure : Ethoxy group retained, but the N-substituent is a thiophenemethyl group.
- Physicochemical Properties: MW 297.4 g/mol, lower than the target compound due to the absence of a piperidinone ring .
Pharmacologically Active Derivatives
Sildenafil-descarbon-desmethyl Hydrochloride
- Structure : Contains a pyrazolo-pyrimidinyl group and ethoxy-substituted benzenesulfonamide.
- Key Differences : Designed as a phosphodiesterase inhibitor, highlighting how heterocyclic systems dictate therapeutic application.
- Activity : Demonstrates the ethoxy group’s compatibility with central nervous system targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Substituent Impact : Ethoxy groups consistently improve lipophilicity, while heterocycles like oxazole or pyridazine modulate target specificity .
- Bioactivity Correlation : Antimicrobial activity is associated with smaller heterocycles (e.g., oxazole), whereas kinase inhibition requires bulkier systems (e.g., pyrazolo-triazine) .
- Metabolic Considerations: Piperidinone and thiophene substituents may enhance metabolic stability compared to methoxy or hydroxypropyl groups .
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